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A new frontier in lipid-lowering therapy is emerging with the development of oral proprotein

convertase subtilisin/kexin type 9 (PCSK9) inhibitors. AstraZeneca's AZD0780 is a leading

candidate in this class, and its recent Phase IIb PURSUIT clinical trial has demonstrated

significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C). This guide provides

a comprehensive comparison of the PURSUIT study results with other key PCSK9 inhibitors,

offering researchers, scientists, and drug development professionals a detailed overview of the

current landscape.

Comparative Efficacy of PCSK9 Inhibitors
The primary measure of efficacy for lipid-lowering therapies is the percentage reduction in LDL-

C. The following table summarizes the key results from clinical trials of AZD0780 and its main

competitors, including another oral inhibitor, enlicitide decanoate (formerly MK-0616) from

Merck, and the established injectable monoclonal antibodies, Repatha® (evolocumab) and

Praluent® (alirocumab).
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Drug Clinical Trial Dosage
Treatment

Duration

Mean LDL-C

Reduction

(from

baseline, on

top of statin)

Adverse

Events

AZD0780

(Oral)

PURSUIT

(Phase IIb)

30 mg once

daily
12 weeks 50.7%[1][2][3]

Comparable

to placebo

(38.2% in

AZD0780

groups vs.

32.6% in

placebo)[4]

Enlicitide

decanoate

(MK-0616)

(Oral)

Phase IIb
30 mg once

daily
8 weeks 60.9%[5][6]

Generally

well-

tolerated,

similar to

placebo[5][7]

Repatha®

(evolocumab)

(Injectable)

FOURIER

140 mg every

2 weeks or

420 mg

monthly

Median 2.2

years

59% (at week

48)[8]

Most

common:

back pain,

arthralgia,

myalgia[8]

Praluent®

(alirocumab)

(Injectable)

ODYSSEY

LONG TERM

150 mg every

2 weeks
78 weeks

62% (at week

24)[9]

Similar to

placebo,

except for

injection-site

reactions,

myalgia,

neurocognitiv

e and

ophthalmolog

ical events[9]

Reaching LDL-C Goals
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A critical endpoint in these trials is the proportion of patients who achieve the guideline-

recommended LDL-C target of less than 70 mg/dL.

Drug Clinical Trial
Percentage of Patients

Reaching LDL-C <70 mg/dL

AZD0780 (Oral) PURSUIT (Phase IIb) 84%[3]

Enlicitide decanoate (MK-

0616) (Oral)
Phase IIb 90.8% (at 30 mg dose)[5]

Repatha® (evolocumab)

(Injectable)
FOURIER-OLE 80% (at week 12)[10]

Praluent® (alirocumab)

(Injectable)
ODYSSEY COMBO II 81% (at week 24)[9]

Experimental Protocols
A detailed understanding of the trial methodologies is crucial for interpreting and comparing the

results.

AZD0780: The PURSUIT Study Protocol
The PURSUIT trial was a Phase IIb, randomized, double-blind, placebo-controlled, multicenter

study.[1][4]

Participants: 428 patients with hypercholesterolemia (fasting LDL-C ≥70 mg/dL and <190

mg/dL) on a stable dose of moderate- or high-intensity statins.[1][4][11]

Intervention: Participants were randomized (1:1:1:1:1) to receive once-daily oral doses of

AZD0780 (1 mg, 3 mg, 10 mg, or 30 mg) or a matching placebo for 12 weeks.[2][4]

Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from

baseline to week 12.[4][11]

Safety Assessments: Safety and tolerability were evaluated through the monitoring of

adverse events, vital signs, electrocardiograms, and laboratory assessments.[2][4]
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Enlicitide decanoate (MK-0616): Phase IIb Study
Protocol
Merck's Phase IIb trial for enlicitide decanoate was a randomized, placebo-controlled study.

Participants: 381 adults with a history of or risk factors for heart disease and elevated LDL-C

levels.[6]

Intervention: Participants were randomized to receive one of four doses of MK-0616 (6, 12,

18, or 30 mg) or a placebo once daily for eight weeks.[5][6]

Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline to

week 8.[5]

Safety Assessments: Adverse events were tracked through week 16.[6]

Repatha® (evolocumab): The FOURIER Study Protocol
The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects

with Elevated Risk) trial was a multinational, randomized, double-blind, placebo-controlled

study.

Participants: 27,564 patients with established cardiovascular disease and LDL-C levels ≥70

mg/dL while on statin therapy.

Intervention: Patients were randomized to receive subcutaneous injections of evolocumab

(140 mg every two weeks or 420 mg monthly) or a placebo.

Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death,

myocardial infarction, stroke, hospitalization for unstable angina, or coronary

revascularization.

Praluent® (alirocumab): The ODYSSEY LONG TERM
Study Protocol
The ODYSSEY LONG TERM trial was a Phase 3, randomized, double-blind, placebo-

controlled study.[9]
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Participants: 2,341 patients at high risk for cardiovascular events with LDL-C levels ≥70

mg/dL on maximally tolerated statin therapy.[9]

Intervention: Patients were randomized to receive subcutaneous injections of alirocumab

150 mg every two weeks or a placebo.[9]

Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from

baseline to week 24.

Visualizing the Mechanism and Workflow
To better understand the underlying biology and the clinical trial process, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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